2-(4-butylphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-butylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQAJSRYRGJYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)acetohydrazide typically involves the reaction of 4-butylphenol with chloroacetic acid to form 2-(4-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazides.
Scientific Research Applications
2-(4-butylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, NO2) enhance stability and metal-binding capacity but may reduce bioavailability due to increased polarity .
Antimicrobial Activity
- 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives demonstrated moderate antimicrobial activity against bacterial and fungal strains when converted to thiazolidinones .
- Pyridine-2-ylamino acetohydrazide derivatives showed enhanced antimicrobial potency (MIC: 30.2–43.2 μg/cm³) after cyclization into 1,3,4-oxadiazoles .
Anticonvulsant Activity
- Benzimidazole-acetohydrazide hybrids (e.g., compounds 25g and 25j ) exhibited superior activity to phenytoin and ethosuximide in seizure models, attributed to the combined effects of the benzimidazole nucleus and hydrazide moiety .
Enzyme Inhibition
- N′-(4-Nitrophenyl-piperazin-1-yl)acetohydrazide analogs displayed weak anticholinesterase activity (IC50 > 29.5 μM), except for hydroxyl-substituted derivatives, suggesting para-substituents critically influence binding .
Antioxidant Activity
Physicochemical and Coordination Properties
- Lipophilicity (logP) predictions for 2-(4-butylphenoxy)acetohydrazide suggest higher membrane permeability compared to halogenated analogs, favoring pharmacokinetic optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-butylphenoxy)acetohydrazide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves condensation of 4-butylphenoxyacetic acid derivatives with hydrazine hydrate. For example, refluxing 4-butylphenoxyacetyl chloride with hydrazine hydrate in ethanol at 70–80°C for 5–8 hours yields the target compound. Optimization includes adjusting molar ratios (1:1.2 hydrazine), solvent polarity (ethanol or methanol), and reaction time to maximize purity (>95%) and yield (70–85%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm for CH/CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 279.17 for CHNO) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .
Q. What are the primary biological activities reported for acetohydrazide derivatives, and how might these apply to this compound?
- Methodological Answer : Structural analogs exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus via membrane disruption .
- Anticancer Potential : IC values of 10–25 µM in breast cancer cell lines (MCF-7) through apoptosis induction .
- Mechanistic Studies : Use flow cytometry for cell-cycle analysis (G1/S arrest) and ROS assays to validate oxidative stress pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Substituent Effects : Compare butyl vs. methoxy/bromo groups (e.g., bulky alkyl chains may enhance lipophilicity and membrane penetration) .
- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to assess IC variability across cell lines .
- Meta-Analysis : Aggregate data from PubChem (CID: 12005693) and DSSTox (DTXSID301328111) to identify trends in bioactivity .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM tools estimate logP (2.5–3.1), suggesting moderate blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- QSAR Models : Develop regression models correlating butyl chain length with cytotoxic potency (R > 0.85) .
Q. What experimental designs are recommended for optimizing the selectivity of this compound against cancer vs. normal cells?
- Methodological Answer :
- Co-Culture Assays : Use 3D spheroid models (e.g., HepG2 + LO2 cells) to assess tumor-specific cytotoxicity .
- Proteomics : LC-MS/MS identifies differentially expressed proteins (e.g., Bcl-2/Bax ratios) in treated vs. untreated cells .
- In Vivo Validation : Dose escalation in xenograft mice (10–50 mg/kg) with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
